molecular formula C10H12ClFO B13698621 1-(tert-Butoxy)-3-chloro-2-fluorobenzene

1-(tert-Butoxy)-3-chloro-2-fluorobenzene

Cat. No.: B13698621
M. Wt: 202.65 g/mol
InChI Key: SCVRNLXUTYAODR-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene typically involves the reaction of 3-chloro-2-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or alkoxides.

    Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The fluoro and chloro groups can be reduced under specific conditions to yield dehalogenated products.

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carbonyl-containing compounds.
  • Reduction reactions result in dehalogenated benzene derivatives.

Scientific Research Applications

1-(tert-Butoxy)-3-chloro-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the tert-butoxy group. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The chloro and fluoro groups can also participate in various reactions due to their electron-withdrawing nature, influencing the reactivity of the compound .

Comparison with Similar Compounds

  • 1-(tert-Butoxy)-2-chloro-4-fluorobenzene
  • 1-(tert-Butoxy)-3-chloro-4-fluorobenzene
  • 1-(tert-Butoxy)-4-chloro-2-fluorobenzene

Comparison: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene is unique due to the specific positioning of the substituents on the benzene ring, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups provides a balance that can be exploited in various chemical reactions, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,1-3H3

InChI Key

SCVRNLXUTYAODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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